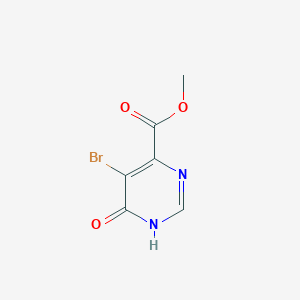
6,7-Dihydroxyquinazolin-4(3H)-one hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride is a chemical compound with a quinazolinone structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of hydroxyl groups at positions 6 and 7 on the quinazolinone ring contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinazolinone structure. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of 6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of suitable solvents and catalysts.
化学反应分析
Types of Reactions
6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroquinazolinones.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroquinazolinones
Substitution: Halogenated or alkylated quinazolinones
科学研究应用
6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Quinazolin-4(3H)-one: Lacks the hydroxyl groups at positions 6 and 7.
6-Hydroxyquinazolin-4(3H)-one: Contains a single hydroxyl group at position 6.
7-Hydroxyquinazolin-4(3H)-one: Contains a single hydroxyl group at position 7.
Uniqueness
6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride is unique due to the presence of two hydroxyl groups, which significantly influence its chemical reactivity and biological activity. This dual hydroxylation pattern distinguishes it from other quinazolinone derivatives and contributes to its diverse applications in research and industry.
属性
分子式 |
C8H7ClN2O3 |
|---|---|
分子量 |
214.60 g/mol |
IUPAC 名称 |
6,7-dihydroxy-3H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C8H6N2O3.ClH/c11-6-1-4-5(2-7(6)12)9-3-10-8(4)13;/h1-3,11-12H,(H,9,10,13);1H |
InChI 键 |
FTWCHOSFYUAPIL-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1O)O)N=CNC2=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13051878.png)


![Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13051886.png)









